molecular formula C22H22N2O4S B3456888 N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

Cat. No. B3456888
M. Wt: 410.5 g/mol
InChI Key: BSXSZHNTGGRNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, also known as BMS-204352, is a potent and selective antagonist of the platelet-activating factor receptor (PAF-R). It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including inflammation, asthma, and cancer.

Mechanism of Action

N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide exerts its effects by selectively blocking the PAF-R. PAF-R is a G protein-coupled receptor that plays a critical role in various physiological and pathological processes, including inflammation, asthma, and cancer. By blocking the PAF-R, N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide can inhibit the downstream signaling pathways activated by PAF-R and reduce the associated physiological and pathological effects.
Biochemical and Physiological Effects:
N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been shown to have various biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines and chemokines, reduce airway hyperresponsiveness and eosinophil infiltration, and inhibit the proliferation and migration of cancer cells. In addition, N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been shown to have a favorable safety profile and low toxicity, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has various advantages and limitations for lab experiments. It is a potent and selective PAF-R antagonist, making it an ideal tool for studying the physiological and pathological functions of PAF-R. However, its high potency and selectivity can also pose challenges in designing experiments and interpreting results. In addition, the synthesis of N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide can be complex and time-consuming, which may limit its availability for research purposes.

Future Directions

There are various future directions for the research and development of N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide. One potential direction is to further investigate its anti-inflammatory effects and potential applications in various diseases, including asthma, inflammatory bowel disease, and rheumatoid arthritis. Another direction is to explore its anti-cancer effects and potential applications in cancer therapy. In addition, further studies are needed to optimize the synthesis method of N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide and develop more efficient and scalable methods for its production.
Conclusion:
In conclusion, N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is a potent and selective PAF-R antagonist with potential therapeutic applications in various diseases, including inflammation, asthma, and cancer. Its mechanism of action involves blocking the PAF-R and inhibiting downstream signaling pathways. N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has various advantages and limitations for lab experiments, and there are various future directions for its research and development. Overall, N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is a promising candidate for further investigation and development as a therapeutic agent.

Scientific Research Applications

N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has potential applications in asthma, where it can reduce airway hyperresponsiveness and eosinophil infiltration. In addition, N~1~-benzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been shown to have anti-cancer effects by inhibiting the proliferation and migration of cancer cells.

properties

IUPAC Name

N-benzyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-29(26,27)24(17-22(25)23-16-18-8-4-2-5-9-18)19-12-14-21(15-13-19)28-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXSZHNTGGRNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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